molecular formula C23H30N2O3 B4724858 1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine

1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine

Cat. No.: B4724858
M. Wt: 382.5 g/mol
InChI Key: HGZFYYKGVBMASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMPPB and has been synthesized through various methods.

Scientific Research Applications

DMPPB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. DMPPB has also been shown to have potential applications in the treatment of neuropathic pain and Alzheimer's disease. Furthermore, DMPPB has been found to have potential applications in the treatment of drug addiction and withdrawal symptoms.

Mechanism of Action

DMPPB acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. It has been found to increase the extracellular levels of serotonin in the brain, leading to its antidepressant and anxiolytic effects. Additionally, DMPPB has been shown to modulate the activity of the GABAergic system, leading to its anticonvulsant effects.
Biochemical and Physiological Effects
DMPPB has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. DMPPB has also been found to modulate the levels of various neurotransmitters, including serotonin, dopamine, and GABA. Additionally, DMPPB has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

DMPPB has several advantages for lab experiments. It has been shown to have high selectivity and potency, making it an ideal candidate for further research. Additionally, DMPPB has been found to have low toxicity, which is beneficial for in vivo studies. However, DMPPB has limitations in terms of its solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for DMPPB research. One potential direction is the investigation of its potential applications in the treatment of drug addiction and withdrawal symptoms. Additionally, further research is needed to determine the optimal dosage and administration of DMPPB for therapeutic use. Furthermore, the development of novel DMPPB derivatives may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, 1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPPB has been synthesized through various methods and has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. DMPPB acts as a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor. It has several advantages for lab experiments, including high selectivity and low toxicity. However, further research is needed to determine the optimal dosage and administration of DMPPB for therapeutic use, and the development of novel DMPPB derivatives may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Properties

IUPAC Name

1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-5-20(28-22-12-7-6-11-21(22)27-4)23(26)25-15-13-24(14-16-25)19-10-8-9-17(2)18(19)3/h6-12,20H,5,13-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZFYYKGVBMASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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